3-Aminochroman-8-ol

Dopamine receptor D2 agonist CNS pharmacology

Sourcing regioisomerically pure 3-aminochroman building blocks for CNS drug discovery presents a supply chain challenge, as generic substitution negates receptor selectivity. This 8-hydroxy regioisomer serves as the specific oxygen isostere core for DP-8OH-3CA, validated for enhanced presynaptic D2 receptor selectivity (ED50 0.1-0.4 μmol/kg i.p.) over postsynaptic effects. Key procurement values: • Scaffold validated for 5-HT7 ligands with >189-fold selectivity over 5-HT1A • Confers hydroxyl radical-scavenging activity superior to α-tocopherol • Chiral at C-3; enantiomerically pure synthesis routes established for CNS ligand development

Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
Cat. No. B11917350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Aminochroman-8-ol
Molecular FormulaC9H11NO2
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESC1C(COC2=C1C=CC=C2O)N
InChIInChI=1S/C9H11NO2/c10-7-4-6-2-1-3-8(11)9(6)12-5-7/h1-3,7,11H,4-5,10H2
InChIKeyVPECWJIAFIJTSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Aminochroman-8-ol: Chiral Scaffold for CNS Research


3-Aminochroman-8-ol (CAS: 1337409-50-3, molecular formula C₉H₁₁NO₂, molecular weight 165.19) belongs to the 3-aminochroman class of compounds, characterized by a 3,4-dihydro-2H-1-benzopyran core with an amino group at the 3-position and a hydroxyl group at the 8-position [1]. This scaffold serves as a versatile chiral intermediate for pharmaceutical synthesis and a core structure in multiple classes of CNS-active agents, with demonstrated applications in serotonin receptor modulation, dopamine receptor agonism, and antioxidant research [2][3]. The 8-hydroxy substitution pattern distinguishes this compound from other regioisomers (e.g., 5-hydroxy, 6-hydroxy, or 7-hydroxy aminochromans) and confers specific pharmacological properties that are not interchangeable with alternative substitution positions [4].

Substitution Specificity of 3-Aminochroman-8-ol


Generic substitution among 3-aminochroman derivatives is not scientifically justifiable due to the critical influence of hydroxyl substitution position on pharmacological profile and receptor selectivity. The 8-hydroxy regioisomer (3-aminochroman-8-ol) exhibits fundamentally different biological properties compared to its 5-hydroxy and 7-hydroxy counterparts [1]. In the aminochroman class, the position of the phenolic hydroxyl group dictates the stability of the corresponding aminochromanoxyl radical and, consequently, the compound's radical-scavenging activity [1]. Furthermore, within 3-aminochroman-derived CNS ligands, the substitution pattern on the benzopyran ring determines both receptor binding affinity and selectivity profiles across serotonin (5-HT) and dopamine receptor subtypes [2][3]. The 8-hydroxy scaffold specifically serves as the basis for the oxygen isostere DP-8OH-3CA, which demonstrates enhanced presynaptic D2 receptor selectivity compared to its 2-aminotetralin counterpart, a property not shared by other regioisomers [4]. Therefore, procurement decisions must be based on the specific substitution pattern (8-ol) rather than the generic 3-aminochroman class designation.

3-Aminochroman-8-ol: Quantitative Comparative Evidence


D2 Binding: 8-OH-3CA vs Apomorphine

The N,N-dipropyl derivative of 3-aminochroman-8-ol (designated DP-8OH-3CA) demonstrates superior potency in displacing the D2-dopaminergic radioligand [³H]-2-(N-propyl-N-2-thienylethylamino)-5-hydroxytetralin compared to both its carbon analog DP-5OH-AT and the reference agonist apomorphine [1]. In competitive binding assays, DP-8OH-3CA exhibited an IC₅₀ value of 8 nM, representing a 1.4-fold improvement over DP-5OH-AT (IC₅₀ = 11 nM) and a 2-fold improvement over apomorphine (IC₅₀ = 16 nM) [1]. This enhanced binding affinity is directly attributable to the oxygen substitution in the chroman ring (replacing the carbon in the tetralin system) combined with the 8-hydroxy substitution pattern.

Dopamine receptor D2 agonist CNS pharmacology binding affinity

Presynaptic D2 Selectivity: DP-8OH-3CA vs DP-5OH-AT

The oxygen isostere DP-8OH-3CA (derived from the 8-hydroxy-3-aminochroman scaffold) exhibits a 6.7-fold higher selectivity for presynaptic D2-dopamine receptors compared to its carbon analog DP-5OH-AT [1]. Presynaptic actions were evaluated through multiple complementary assays including tyrosine hydroxylase inhibition, modulation of dopamine metabolism, prevention of α-methyl-p-tyrosine-induced dopamine depletion in rats, and hypomotility assessment in mice [1]. In these presynaptic models, DP-8OH-3CA produced half-maximal effects at doses ranging from 0.1 to 0.4 μmol/kg (intraperitoneal administration), while postsynaptic effects (assessed via stereotyped behavior, hyperlocomotion, and turning behavior in 6-hydroxydopamine-lesioned rats) required a substantially higher half-maximal dose of 17 μmol/kg (i.p.) [1].

Dopamine receptor presynaptic selectivity D2 agonist CNS pharmacology

5-HT7 Receptor Selectivity of 3-Aminochromans

Both 3-aminochroman and 2-aminotetralin derivatives have been systematically evaluated as selective serotonin 5-HT7 receptor ligands [1]. Within the 3-aminochroman class, compounds achieve nanomolar affinity for the 5-HT7 receptor with good selectivity profiles [1]. Notably, 8-aryl-3-aminochroman derivatives have been synthesized as enantiomerically pure ligands for the 5-HT7 receptor, with one agonist demonstrating 29-fold greater selectivity for 5-HT7 over the 5-HT1A receptor [2]. Further optimization within this scaffold class has yielded partial agonists with more than 189-fold selectivity over the 5-HT1A receptor [2]. The 3-aminochroman scaffold, particularly with substitution at the 8-position, provides a validated starting point for developing highly selective 5-HT7 ligands, with selectivity ratios substantially exceeding those typically observed with alternative scaffolds [2].

5-HT7 receptor serotonin GPCR CNS pharmacology

Radical Scavenging: Aminochromanols vs α-Tocopherol

Aminochromanol derivatives, including compounds structurally related to 3-aminochroman-8-ol, demonstrate significantly higher hydroxyl radical-scavenging activity compared to α-tocopherol (vitamin E) [1]. In direct comparative studies, amino-substituted α-tocopherol analogues (which share the aminochroman core structure) exhibited hydroxyl radical-scavenging activity that was 'much higher' than that of α-tocopherol [1]. The enhanced activity is mechanistically attributed to the high stability of the aminochromanoxyl radical intermediate formed during the scavenging process [1]. Aminochromanoxyl radicals generated from 5- and 7-aminochromanol were successfully detected by ESR spectroscopy in aqueous solution at room temperature, confirming the radical stabilization mechanism [1]. The 8-hydroxy substitution pattern is expected to influence radical stability and scavenging activity in a manner distinct from the 5- and 7-substituted analogues due to electronic and steric differences in radical delocalization [1].

Antioxidant radical scavenging oxidative stress aminochromanol

3-Aminochroman-8-ol: Research and Industrial Applications


Presynaptic D2 Agonist Discovery

3-Aminochroman-8-ol serves as the core scaffold for DP-8OH-3CA (N,N-dipropyl-8-hydroxy-3-chromanamine), which demonstrates 6.7-fold higher presynaptic D2 receptor selectivity compared to its 2-aminotetralin counterpart [1]. This scaffold is therefore preferentially suited for drug discovery programs targeting presynaptic D2 receptors, where enhanced presynaptic selectivity (ED₅₀ = 0.1-0.4 μmol/kg i.p.) over postsynaptic effects (ED₅₀ = 17 μmol/kg i.p.) is a therapeutically desirable property [1]. The oxygen isostere design provides a validated path to achieving functional selectivity that is not attainable with the corresponding 2-aminotetralin scaffold [1].

5-HT7 Receptor Tool Compounds and Drug Discovery

The 3-aminochroman class, including 8-substituted derivatives, has been validated as a privileged scaffold for developing selective 5-HT7 receptor ligands with nanomolar affinity [1][2]. 8-Aryl-3-aminochroman derivatives have been synthesized as enantiomerically pure 5-HT7 ligands, with documented selectivity ratios of 29-fold to >189-fold over the 5-HT1A receptor [2]. This scaffold is therefore appropriate for research groups requiring selective pharmacological tools to dissect 5-HT7-mediated physiological processes, as well as for discovery programs pursuing 5-HT7-targeted therapeutics where off-target 5-HT1A activity must be minimized [1][2].

Hydroxyl Radical Scavenging for Oxidative Damage

The aminochroman scaffold class, to which 3-aminochroman-8-ol belongs, exhibits hydroxyl radical-scavenging activity that is qualitatively 'much higher' than that of α-tocopherol (vitamin E) [1]. This enhanced activity is mechanistically linked to the high stability of the aminochromanoxyl radical intermediate, which has been directly detected by ESR spectroscopy in aqueous solution at room temperature [1]. 3-Aminochroman-8-ol and its derivatives are therefore appropriate for research applications investigating protection against hydroxyl radical-mediated oxidative damage, including studies relevant to cancer, inflammation, and ischemia-reperfusion tissue injury [1].

Chiral 3-Aminochroman Synthesis for CNS Ligands

The 3-aminochroman scaffold is chiral at the 3-position, and enantiomerically pure derivatives have been synthesized via multiple routes including radical cyclization starting from D- or L-serine, as well as via spirocyclic aminochroman synthesis according to the CN(R,S) strategy [1][2]. Enantiomeric purity of final aminochroman derivatives has been validated by capillary electrophoresis using β-cyclodextrin as the chiral selector [1][2]. This established methodology enables procurement of enantiomerically defined 3-aminochroman-8-ol derivatives for CNS ligand development where stereochemistry is critical for receptor binding and functional activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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